molecular formula C8H11NO3 B12327227 4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid

4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B12327227
M. Wt: 169.18 g/mol
InChI Key: MLUKRQYKYHTYSD-ONEGZZNKSA-N
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Description

4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid is an organic compound with the molecular formula C8H11NO3 It is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid typically involves the reaction of cyclopropylmethylamine with maleic anhydride. The reaction proceeds under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups and structural configuration.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

(E)-4-(cyclopropylmethylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C8H11NO3/c10-7(3-4-8(11)12)9-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,10)(H,11,12)/b4-3+

InChI Key

MLUKRQYKYHTYSD-ONEGZZNKSA-N

Isomeric SMILES

C1CC1CNC(=O)/C=C/C(=O)O

Canonical SMILES

C1CC1CNC(=O)C=CC(=O)O

Origin of Product

United States

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